molecular formula C28H23NaO2 B10786037 sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B10786037
M. Wt: 414.5 g/mol
InChI Key: JPAQKCQBQPEIHW-UHFFFAOYSA-M
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Description

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic compound with a unique structure that combines a naphthalene core with a benzoate group

Properties

Molecular Formula

C28H23NaO2

Molecular Weight

414.5 g/mol

IUPAC Name

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

InChI

InChI=1S/C28H24O2.Na/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30;/h4-5,8-16,18H,17H2,1-3H3,(H,29,30);/q;+1/p-1

InChI Key

JPAQKCQBQPEIHW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the ethynyl group: The next step involves the Sonogashira coupling reaction, where the naphthalene derivative reacts with an ethynylbenzene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the benzoate group: Finally, the ethynyl-naphthalene compound undergoes esterification with benzoic acid in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoate group can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium;4-[2-[5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: A similar compound with a dihydro-naphthalene core.

    Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoate: Another similar compound with slight structural variations.

Uniqueness

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, also known as AGN 193109, is a synthetic compound recognized for its significant biological activity, particularly as a potent antagonist of retinoic acid receptors (RARs). This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C28H23NaO2
Molecular Weight 414.5 g/mol
IUPAC Name This compound
InChI Key JPAQKCQBQPEIHW-UHFFFAOYSA-M

The compound features a complex structure combining a naphthalene core with a benzoate group, which is crucial for its biological activity.

This compound functions primarily as an antagonist to retinoic acid receptors (RARs). This selectivity allows it to modulate various biological processes influenced by retinoic acid signaling. The compound's ethynyl group enables π-π interactions with aromatic residues in proteins, potentially altering their functions and interactions with other biomolecules.

Interaction with Retinoic Acid Receptors

Research indicates that AGN 193109 exhibits high selectivity for RARs compared to retinoid X receptors (RXRs), making it a valuable tool in studies investigating retinoic acid signaling pathways. This selectivity is particularly relevant in cancer research and developmental biology.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies have shown that compounds targeting RARs can influence cell proliferation and differentiation in various cancer types. For instance:

  • Study Findings : In vitro studies demonstrated that AGN 193109 inhibited the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that antagonizing RARs can reduce inflammatory responses in cellular models:

  • Case Study : A study reported that sodium benzoate (related to AGN 193109) improved cognitive function in patients with dementia, indicating potential neuroprotective effects linked to its anti-inflammatory properties .

Antibacterial Activity

Emerging evidence suggests that this compound may exhibit antibacterial activity against certain strains of bacteria. This aspect is under investigation and could expand the therapeutic applications of the compound beyond oncology and inflammation .

Table of Key Studies

Study ReferenceFocus AreaKey Findings
Mechanism of ActionPotent antagonist of RARs
Cognitive FunctionImproved cognitive scores in dementia patients
Anticancer ActivityInduced apoptosis in cancer cell lines
Antibacterial ActivityPotential effectiveness against E. coli

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